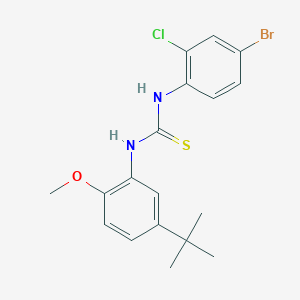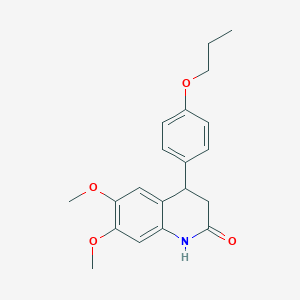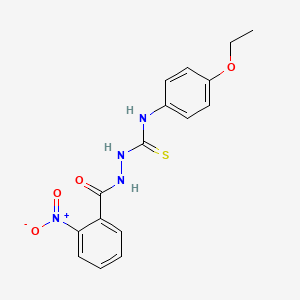
N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained significant attention due to its recreational use. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide acts on several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It primarily works by increasing the release of serotonin, which is associated with feelings of well-being and happiness. This increase in serotonin is thought to be responsible for the euphoric effects of N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration. It also causes the release of hormones such as cortisol, which is associated with stress. In addition, N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide can cause changes in mood, perception, and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social bonding. This makes it useful for studying social behavior and interpersonal relationships. However, N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide also has several limitations, including its potential for neurotoxicity and the difficulty of controlling dosage and purity.
Direcciones Futuras
There are several future directions for N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide research. One area of interest is the potential use of N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide in the treatment of other psychiatric disorders, such as depression and addiction. Another area of interest is the development of safer and more effective methods of N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide administration, such as intranasal or sublingual delivery. Additionally, there is a need for further research on the long-term effects of N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide use, particularly in relation to neurotoxicity and cognitive function.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of PTSD and anxiety. Several clinical trials have been conducted, and preliminary results suggest that N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide-assisted psychotherapy may be effective in reducing symptoms of PTSD and anxiety.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-6-16(7-10(2)20-9)14(17)15-11-3-4-12-13(5-11)19-8-18-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCFBFKOZFHMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2,6-dimethylmorpholine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4118079.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4118080.png)

![2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)

![N-[4-(benzyloxy)phenyl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4118143.png)

![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118157.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118167.png)

![N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4118177.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)